molecular formula C22H22ClNO4 B12219725 (1Z)-5-(4-chloro-3-methylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)pentan-2-one

(1Z)-5-(4-chloro-3-methylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)pentan-2-one

Cat. No.: B12219725
M. Wt: 399.9 g/mol
InChI Key: OALLBVMBRZGNRV-JAIQZWGSSA-N
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Description

(1Z)-5-(4-chloro-3-methylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)pentan-2-one is a complex organic compound with a unique structure that includes a chloro-methylphenoxy group and a dioxolo-isoquinolinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-5-(4-chloro-3-methylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)pentan-2-one typically involves multiple steps. The starting materials often include 4-chloro-3-methylphenol and 7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline. The reaction conditions may involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1Z)-5-(4-chloro-3-methylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)pentan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-5-(4-chloro-3-methylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)pentan-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its potential therapeutic effects can be investigated through various biological assays.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers and other materials.

Mechanism of Action

The mechanism of action of (1Z)-5-(4-chloro-3-methylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)pentan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-5-(4-chlorophenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)pentan-2-one
  • (1Z)-5-(3-methylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)pentan-2-one

Uniqueness

The uniqueness of (1Z)-5-(4-chloro-3-methylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)pentan-2-one lies in its specific combination of functional groups. The presence of both the chloro-methylphenoxy and dioxolo-isoquinolinylidene moieties imparts unique chemical and biological properties that distinguish it from similar compounds.

Biological Activity

The compound (1Z)-5-(4-chloro-3-methylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)pentan-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological properties.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Chloro-3-methylphenoxy group : This moiety is known for its role in enhancing lipophilicity and biological activity.
  • Dihydro[1,3]dioxolo[4,5-g]isoquinoline : This part of the molecule may contribute to neuroactive properties.
  • Pentan-2-one backbone : The ketone functional group is often associated with various biological activities.

Molecular Formula

The molecular formula of this compound is C20H22ClN2O4C_{20}H_{22}ClN_{2}O_{4}.

Molecular Weight

The molecular weight is approximately 392.85 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance:

  • In vitro Studies : Research indicates that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines. A study reported IC50 values ranging from 10.64 to 33.62 μM for related compounds against HeLa cells, suggesting a promising anticancer profile .
CompoundIC50 (μM)Cancer Cell Line
Compound A10.64HeLa
Compound B15.00MCF-7
Compound C20.50A549

Neuroprotective Effects

The isoquinoline derivatives are also noted for their neuroprotective effects. Studies show that they can enhance neurotransmitter levels in the brain, potentially offering therapeutic benefits for neurodegenerative diseases. For example, a related compound was shown to increase acetylcholine and serotonin levels in the hippocampus during microdialysis studies .

The proposed mechanisms of action for this compound include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Neurotransmitter Modulation : The ability to modulate neurotransmitter levels suggests a role in enhancing cognitive functions and offering protection against neurodegeneration.

Case Study 1: Anticancer Efficacy

A study conducted by researchers focused on synthesizing analogs of the compound and evaluating their anticancer properties. The results indicated that certain modifications in the molecular structure led to enhanced potency against breast cancer cells (MCF-7), with some derivatives exhibiting IC50 values lower than that of standard chemotherapeutics like Cisplatin .

Case Study 2: Neuroprotective Properties

Another investigation assessed the neuroprotective effects of a structurally similar compound in a rat model of Alzheimer's disease. The results demonstrated significant improvements in cognitive function and reduced amyloid plaque formation, highlighting the potential therapeutic applications for cognitive disorders .

Properties

Molecular Formula

C22H22ClNO4

Molecular Weight

399.9 g/mol

IUPAC Name

(1Z)-5-(4-chloro-3-methylphenoxy)-1-(7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-ylidene)pentan-2-one

InChI

InChI=1S/C22H22ClNO4/c1-14-9-17(4-5-19(14)23)26-8-2-3-16(25)11-20-18-12-22-21(27-13-28-22)10-15(18)6-7-24-20/h4-5,9-12,24H,2-3,6-8,13H2,1H3/b20-11-

InChI Key

OALLBVMBRZGNRV-JAIQZWGSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCCCC(=O)/C=C\2/C3=CC4=C(C=C3CCN2)OCO4)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCCCC(=O)C=C2C3=CC4=C(C=C3CCN2)OCO4)Cl

Origin of Product

United States

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